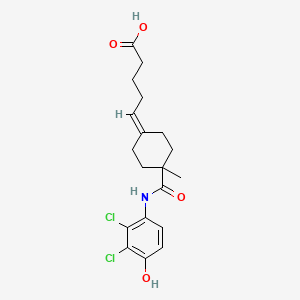

Fenhexamid-5-hexenoic acid

Description

BenchChem offers high-quality Fenhexamid-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenhexamid-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23Cl2NO4 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid |

InChI |

InChI=1S/C19H23Cl2NO4/c1-19(10-8-12(9-11-19)4-2-3-5-15(24)25)18(26)22-13-6-7-14(23)17(21)16(13)20/h4,6-7,23H,2-3,5,8-11H2,1H3,(H,22,26)(H,24,25) |

InChI Key |

AMLBTVVCGWKIGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=CCCCC(=O)O)CC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Metabolic Fate of Fenhexamid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used hydroxyanilide fungicide, is effective against a range of fungal pathogens, particularly Botrytis cinerea. Understanding its metabolic fate is crucial for assessing its environmental impact and potential toxicological risks. This technical guide provides an in-depth overview of the biotransformation of Fenhexamid, focusing on its established metabolic pathways in various biological systems. It clarifies the identity of "Fenhexamid-5-hexenoic acid," a commercially available compound, and its relationship to the known metabolism of the parent fungicide. This document synthesizes key data, details experimental methodologies, and visualizes metabolic pathways to serve as a comprehensive resource for the scientific community.

Introduction to Fenhexamid

Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a protectant fungicide that inhibits the 3-keto reductase enzyme, which is essential for sterol biosynthesis in fungi.[1] This mode of action disrupts the integrity of fungal cell membranes, leading to the inhibition of spore germination and mycelial growth.[1] Its chemical structure and properties are summarized in Table 1.

Table 1: Physicochemical Properties of Fenhexamid

| Property | Value | Reference |

| CAS Number | 126833-17-8 | [2] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [2] |

| Molecular Weight | 302.2 g/mol | [2] |

| Melting Point | 153 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.51 | [2] |

| Water Solubility (20 °C, pH 7) | 24.0 mg/L | [3] |

| Vapor Pressure (20 °C) | 3 x 10⁻⁹ mm Hg | [2] |

The Identity of "Fenhexamid-5-hexenoic acid"

A compound named "Fenhexamid-5-hexenoic acid" is commercially available from chemical suppliers, with the assigned CAS number 2250414-52-7.[4] However, based on extensive review of the scientific literature, Fenhexamid-5-hexenoic acid is not a documented metabolite of Fenhexamid .

The chemical structure of the compound with CAS number 2250414-52-7, derived from its SMILES code (O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(Cl)=C2Cl)O)=O)O), reveals a significant alteration of the parent Fenhexamid molecule, specifically an extended and modified cyclohexyl ring. This structure is not consistent with the known metabolic pathways of Fenhexamid, which primarily involve simple hydroxylation and conjugation reactions. It is likely a synthetic derivative or a reference standard for a potential, but unconfirmed, degradation product.

Established Metabolic Pathways of Fenhexamid

The biotransformation of Fenhexamid has been studied in plants, animals, and soil. The primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the parent molecule or its hydroxylated metabolites.

Metabolism in Plants

In plants, Fenhexamid is primarily found as the unchanged parent compound on the surface of treated crops.[5] A small fraction undergoes metabolism through two main routes:

-

Hydroxylation: The cyclohexyl ring is hydroxylated at the 2-, 3-, or 4-position.

-

Conjugation: The hydroxyl group of the parent Fenhexamid or its hydroxylated metabolites can be conjugated with glucose to form glucosides.[5]

Metabolism in Animals

In animals, such as rats and goats, Fenhexamid is rapidly absorbed and metabolized. The metabolic pathways are similar to those in plants and include:

-

Hydroxylation: The cyclohexyl ring is hydroxylated, with 4-hydroxy-fenhexamid being a major metabolite.[6]

-

Conjugation: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid.[6] The resulting glucuronides are then excreted.

The major components of the residue identified in goat tissues and milk are fenhexamid, 4-OH fenhexamid, fenhexamid glucuronide, and 4-OH fenhexamid glucuronide.[6]

Degradation in Soil and Water

Microbial metabolism is the primary mechanism for the breakdown of Fenhexamid in soil.[6] Photodegradation can also contribute to the degradation of the parent compound and its metabolites in aquatic environments.[7]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Experimental Protocols for Metabolism Studies

The elucidation of Fenhexamid's metabolic pathways has been achieved through a series of well-defined experimental protocols.

Radiolabeling Studies

-

Objective: To trace the fate of Fenhexamid in biological systems.

-

Methodology:

-

Synthesis of radiolabeled Fenhexamid, typically with ¹⁴C in the phenyl ring ([phenyl-UL-¹⁴C]fenhexamid).

-

Application of the radiolabeled compound to the test system (e.g., plants, animals).

-

Incubation or exposure period under controlled conditions.

-

Extraction of residues from the matrix (e.g., plant tissue, animal excreta) using appropriate solvents.

-

Quantification of total radioactive residue (TRR) using liquid scintillation counting (LSC).

-

Chromatographic separation of the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Identification and characterization of metabolites using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Analytical Methods for Residue Determination

-

Objective: To quantify the levels of Fenhexamid and its metabolites in various matrices.

-

Methodology (General):

-

Extraction: Residues are extracted from the sample matrix (e.g., fruits, soil, water) using a suitable solvent (e.g., acetone, acetonitrile).

-

Clean-up: The extract is purified to remove interfering substances using techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

-

Analysis: The purified extract is analyzed using:

-

HPLC with UV or Mass Spectrometric Detection (LC-MS/MS): A common and sensitive method for the analysis of Fenhexamid and its polar metabolites.

-

GC with Electron Capture Detection (GC-ECD) or Mass Spectrometric Detection (GC-MS): Suitable for the analysis of the parent compound and less polar metabolites, often after a derivatization step.

-

-

The following diagram outlines a general workflow for a Fenhexamid metabolism study.

Toxicological Profile

Fenhexamid generally exhibits low acute toxicity.[6] The toxicological profile of its major metabolites is considered to be similar to or less toxic than the parent compound. A summary of toxicological data for Fenhexamid is presented in Table 2.

Table 2: Summary of Toxicological Data for Fenhexamid

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | > 5000 mg/kg bw | Rat | [6] |

| Acute Dermal LD₅₀ | > 5000 mg/kg bw | Rat | [6] |

| Acute Inhalation LC₅₀ | > 5.06 mg/L | Rat | [6] |

| Carcinogenicity | Not likely to be carcinogenic to humans | - | [6] |

| Genotoxicity | Not genotoxic | - | [6] |

| Acceptable Daily Intake (ADI) | 0.2 mg/kg bw/day | - | [6] |

Conclusion

The metabolism of Fenhexamid is well-characterized and proceeds primarily through hydroxylation of the cyclohexyl ring and subsequent conjugation. The parent compound is often the major residue component. The compound "Fenhexamid-5-hexenoic acid" is not a known metabolite based on current scientific evidence and appears to be a synthetic derivative. This technical guide provides a comprehensive overview of the established biotransformation of Fenhexamid, which is essential for informed risk assessment and regulatory decisions.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 4. 2250414-52-7|Fenhexamid-5-hexenoic acid|BLD Pharm [bldpharm.com]

- 5. fao.org [fao.org]

- 6. 126833-17-8|N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide|BLD Pharm [bldpharm.com]

- 7. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenhexamid and the Putative Derivative Fenhexamid-5-hexenoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides comprehensive information on the fungicide Fenhexamid. The derivative "Fenhexamid-5-hexenoic acid" is listed by chemical suppliers, but as of this writing, there is a notable absence of published literature regarding its synthesis, experimental protocols, and biological activity. Therefore, this guide focuses on the well-characterized parent compound, Fenhexamid, with the inclusion of available data for Fenhexamid-5-hexenoic acid.

Introduction to Fenhexamid

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class.[1] It is primarily used to control Botrytis cinerea (gray mold) on a variety of crops, including grapes, berries, and ornamental plants. Its mode of action involves the inhibition of spore germination and mycelial growth.[1] Fenhexamid acts as a sterol biosynthesis inhibitor (SBI), specifically targeting the 3-ketoreductase enzyme involved in C4-demethylation during ergosterol biosynthesis.

Chemical Structure and Properties

Fenhexamid-5-hexenoic acid

While detailed experimental data is not publicly available, the fundamental chemical properties of Fenhexamid-5-hexenoic acid have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 2250414-52-7 | N/A |

| Molecular Formula | C19H23Cl2NO4 | N/A |

| Molecular Weight | 400.30 g/mol | N/A |

| SMILES | O=C(CCCC=C1CCC(C)(CC1)C(NC2=CC=C(C(Cl)=C2Cl)O)=O)O | N/A |

Fenhexamid

The chemical and physical properties of the parent compound, Fenhexamid, are well-documented.

| Property | Value | Source |

| CAS Number | 126833-17-8 | [2] |

| Molecular Formula | C14H17Cl2NO2 | [2] |

| Molecular Weight | 302.2 g/mol | [3] |

| Melting Point | 153 °C | [3] |

| Boiling Point | 320 °C | [3] |

| log Kow (octanol-water partition coefficient) | 3.51 | [3] |

| Water Solubility | Data not readily available | |

| Vapor Pressure | 3 x 10-9 mm Hg at 20 °C (extrapolated) | [3] |

| pKa | 7.3 | [3] |

Experimental Protocols

Due to the lack of specific literature for Fenhexamid-5-hexenoic acid, this section details established experimental protocols for the analysis of Fenhexamid and its known metabolites. These methods can serve as a foundational basis for developing protocols for its derivatives.

Analytical Method for Fenhexamid Residue in Crops

This protocol outlines a common method for the extraction and analysis of Fenhexamid residues from agricultural products.

Objective: To determine the concentration of Fenhexamid in crop samples.

Methodology:

-

Sample Preparation:

-

Homogenize a representative sample of the crop.

-

Weigh a specific amount of the homogenized sample (e.g., 10 g).

-

-

Extraction:

-

Add an appropriate volume of acetone and homogenize the mixture.

-

Filter the mixture under suction.

-

Re-extract the solid residue with acetone and combine the filtrates.

-

Adjust the final volume of the combined filtrate with acetone.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition an octadecylsilanized silica gel SPE cartridge with acetonitrile and water.

-

Load an aliquot of the extract onto the SPE cartridge.

-

Wash the cartridge with a formic acid-acetonitrile/water solution to remove interferences.

-

Elute the Fenhexamid from the cartridge using an appropriate solvent mixture (e.g., 1 vol% formic acid-acetonitrile).

-

-

Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

-

Concentrate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the prepared sample into the LC-MS/MS system.

-

Quantify the amount of Fenhexamid by comparing the peak area to a calibration curve prepared with analytical standards.

-

Instrumentation:

-

High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Reference: While a specific protocol for Fenhexamid-5-hexenoic acid is unavailable, a detailed method for Fenhexamid in animal and fishery products can be found in publicly available analytical methods from regulatory agencies.

Metabolism and Potential Signaling Pathways

Metabolism of Fenhexamid

Studies in various organisms, including rats and plants, have elucidated the metabolic fate of Fenhexamid. The primary metabolic pathways involve:

-

Hydroxylation: The cyclohexyl ring of Fenhexamid is hydroxylated at the 2- and 4-positions.[1]

-

Conjugation: The hydroxylated metabolites and the parent compound can undergo conjugation with glucuronic acid or glucose.[1]

To date, there is no evidence in the scientific literature to suggest that the metabolism of Fenhexamid involves the opening of the cyclohexyl ring to form a hexenoic acid derivative.

Signaling Pathways

Fenhexamid's primary mode of action is the inhibition of sterol biosynthesis in fungi.[4] Specifically, it targets the 3-ketoreductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth and development.

Some in vitro studies have suggested that Fenhexamid may act as an endocrine-disrupting chemical by interacting with estrogen and androgen receptors.[5] One study indicated that Fenhexamid could promote migration and angiogenesis in breast cancer cells expressing estrogen receptors through the regulation of ER and PI3K signaling pathways.[6] However, the direct relevance of these findings to in vivo human health requires further investigation.

Visualizations

Caption: General workflow for the analysis of Fenhexamid residues in crop samples.

Caption: Known metabolic pathway of Fenhexamid in biological systems.

Conclusion

Fenhexamid is a well-characterized fungicide with a defined mode of action and metabolic pathway. While the derivative Fenhexamid-5-hexenoic acid is commercially available as a chemical entity, there is a significant lack of publicly accessible scientific literature detailing its synthesis, biological effects, and relevant experimental protocols. Researchers and scientists interested in this specific derivative may need to undertake foundational research to characterize its properties and potential biological activities. The information and protocols provided for Fenhexamid in this guide can serve as a valuable starting point for such investigations.

References

- 1. fao.org [fao.org]

- 2. Fenhexamid | CAS 126833-17-8 | LGC Standards [lgcstandards.com]

- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. A fungicide, fenhexamid, is involved in the migration and angiogenesis in breast cancer cells expressing estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fenhexamid and its Derivative, Fenhexamid-5-hexenoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used foliar fungicide belonging to the chemical class of hydroxyanilides. It is primarily effective against gray mold (Botrytis cinerea) and brown rot (Monilinia spp.) in a variety of crops.[1] Its mode of action involves the inhibition of 3-keto reductase, an enzyme crucial for sterol biosynthesis in fungi.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.[2]

This guide provides a detailed overview of the technical aspects of fenhexamid, including its physicochemical properties, synthesis, and analytical methods. It also addresses the limitedly documented derivative, Fenhexamid-5-hexenoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of fenhexamid is presented in the table below. No experimentally determined data is available for Fenhexamid-5-hexenoic acid.

| Property | Fenhexamid | Fenhexamid-5-hexenoic acid |

| CAS Number | 126833-17-8 | 2250414-52-7 |

| Molecular Formula | C14H17Cl2NO2 | C20H25Cl2NO4 (Predicted) |

| Molecular Weight | 302.2 g/mol [3] | 414.32 g/mol (Predicted) |

| Melting Point | 153 °C[3] | Not Available |

| Boiling Point | 320 °C[3] | Not Available |

| LogP (o/w) | 3.51[3] | Not Available |

| Water Solubility | Moderately soluble | Not Available |

| Vapor Pressure | 3 x 10^-9 mm Hg at 20 °C[3] | Not Available |

Synthesis

Synthesis of Fenhexamid

The commercial synthesis of fenhexamid involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanoyl chloride in an appropriate solvent, such as ethyl acetate.[1] Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.[1]

DOT Script for Fenhexamid Synthesis Workflow

References

Technical Guide: Physicochemical Properties and Analysis of Fenhexamid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a hydroxyanilide fungicide widely used in agriculture to control a variety of fungal pathogens, particularly Botrytis cinerea (gray mold) on fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Understanding the physicochemical properties of Fenhexamid and its potential metabolites or degradation products, such as acidic derivatives, is crucial for research in environmental fate, toxicology, and the development of new analytical methods. While specific data for Fenhexamid-5-hexenoic acid remains elusive in readily accessible scientific literature, this guide provides a comprehensive summary of the parent compound, Fenhexamid.

Physical and Chemical Properties of Fenhexamid

The following table summarizes the key physical and chemical properties of Fenhexamid. This data is essential for designing experiments, developing analytical methods, and modeling its environmental behavior.

| Property | Value | Reference(s) |

| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | [1] |

| CAS Number | 126833-17-8 | [1] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | [1] |

| Molecular Weight | 302.2 g/mol | [1] |

| Melting Point | 153 °C | [1] |

| Boiling Point | 320 °C | [1] |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg at 20 °C | [1] |

| Solubility in Water | Moderately soluble | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.51 | [1] |

| pKa | 7.3 | [1] |

Experimental Protocols

Detailed experimental protocols are vital for the accurate analysis and characterization of Fenhexamid. Below are generalized methodologies for extraction and analysis.

Extraction of Fenhexamid from Environmental and Biological Matrices

A common method for extracting Fenhexamid involves solid-phase extraction (SPE) which is effective for concentrating the analyte from aqueous solutions.

Workflow for Solid-Phase Extraction of Fenhexamid:

Caption: General workflow for Solid-Phase Extraction (SPE).

Analytical Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Fenhexamid.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is commonly used.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) for selective reaction monitoring (SRM) of specific precursor-product ion transitions.

Metabolism and Degradation of Fenhexamid

Fenhexamid undergoes metabolic transformation in various organisms and degradation in the environment. These processes can lead to the formation of various byproducts, including hydroxylated and conjugated derivatives.[1] The formation of acidic metabolites through oxidation of the cyclohexyl ring or other parts of the molecule is a plausible pathway, which could potentially lead to derivatives like Fenhexamid-5-hexenoic acid.

Known Metabolic Pathways

Studies have shown that the primary routes of Fenhexamid metabolism involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.[1] Photocatalytic degradation studies have identified hydroxylated and keto-derivatives as primary transformation intermediates.[3][4]

Proposed Degradation Pathway of Fenhexamid:

Caption: Simplified metabolic pathways of Fenhexamid.

Conclusion

This technical guide provides a summary of the available physicochemical data and analytical methodologies for the fungicide Fenhexamid. While specific experimental data for Fenhexamid-5-hexenoic acid are not currently available in the public scientific literature, the information on the parent compound serves as a critical resource for researchers in the fields of environmental science, toxicology, and analytical chemistry. Further research is needed to isolate and characterize the properties of its various metabolites and degradation products to fully understand its environmental and biological impact.

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 3. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling Fenhexamid-5-hexenoic Acid: A Synthetic Hapten Paving the Way for Immunoassay Development

For Immediate Release

A deep dive into the scientific literature reveals that Fenhexamid-5-hexenoic acid, a compound related to the widely used fungicide fenhexamid, is not a naturally occurring metabolite but a synthetically derived hapten. Its origin lies in the realm of analytical chemistry, specifically in the development of immunoassays for the detection of fenhexamid residues.

Fenhexamid-5-hexenoic acid is a hapten designed for the purpose of being coupled to a carrier protein to elicit an immune response.[1] Haptens are small molecules that can only induce an immune response when attached to a larger carrier, such as a protein. This hapten-carrier conjugate is then used to produce antibodies that can specifically recognize and bind to the target molecule, in this case, fenhexamid. This technology forms the basis of sensitive and specific immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), which are crucial tools for monitoring pesticide residues in food and environmental samples.

While the primary metabolic pathways of fenhexamid in various organisms and environments are well-documented and primarily involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group, the formation of Fenhexamid-5-hexenoic acid through biological degradation has not been reported in the reviewed literature. The name itself, which implies an oxidative opening of the cyclohexyl ring to form a hexenoic acid, does not correspond to the major metabolic routes identified for fenhexamid.

The existence of a commercially available analytical standard for Fenhexamid-5-hexenoic acid further substantiates its role as a tool in analytical chemistry rather than a common metabolite. The synthesis of such haptens with a carboxylic acid functional group provides a convenient linker for conjugation to carrier proteins, a critical step in the development of immunochemical detection methods. Other similar synthetic derivatives, such as Fenhexamid-butyric acid and Fenhexamid-1-pentanoic acid, have also been developed for the same purpose.[1]

Established Metabolic Pathways of Fenhexamid

In contrast to the synthetic origin of Fenhexamid-5-hexenoic acid, the metabolism of fenhexamid has been extensively studied. The primary transformation pathways involve:

-

Hydroxylation: The cyclohexyl ring of the fenhexamid molecule is hydroxylated at various positions, most notably the 2- and 4-positions.

-

Conjugation: The hydroxylated metabolites and the parent fenhexamid molecule can undergo conjugation with molecules like glucose or glucuronic acid, increasing their water solubility and facilitating their excretion.

-

Amide Bond Cleavage: The cleavage of the amide bond connecting the dichlorohydroxyphenyl and methylcyclohexane moieties is another identified degradation pathway.

-

Photodegradation: In the presence of light, fenhexamid can undergo degradation, which may involve the cleavage of the phenyl-ring.

Visualizing the Established Fenhexamid Metabolism

The following diagram illustrates the major metabolic pathways of fenhexamid, highlighting the hydroxylation and conjugation reactions.

Caption: Major metabolic pathways of fenhexamid involving hydroxylation and conjugation.

Experimental Protocols for Metabolite Identification

The identification of fenhexamid metabolites typically involves a combination of advanced analytical techniques. A general workflow is outlined below.

Caption: General experimental workflow for the identification of fenhexamid metabolites.

References

role of Fenhexamid-5-hexenoic acid in Fenhexamid metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a hydroxyanilide fungicide, is widely utilized in agriculture for the control of various fungal pathogens, particularly Botrytis cinerea. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the current scientific understanding of Fenhexamid metabolism. Extensive literature review indicates that the primary metabolic pathways involve hydroxylation of the cyclohexyl ring and subsequent conjugation. While the specific metabolite, Fenhexamid-5-hexenoic acid, as posited in the topic, was not identified in the reviewed literature, this guide will focus on the well-documented metabolic transformations of Fenhexamid. This document summarizes key quantitative data, details common experimental protocols for metabolite analysis, and presents visual diagrams of the established metabolic pathways.

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a protectant fungicide with localized systemic properties.[1][2] Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi.[3] The metabolism of Fenhexamid has been investigated in various biological systems, including plants, animals, and microorganisms, as well as under different environmental conditions. The resulting data are critical for regulatory assessment and for understanding the potential for residue accumulation in the food chain and the environment.

Known Metabolic Pathways of Fenhexamid

The metabolism of Fenhexamid primarily proceeds through two main routes: hydroxylation and conjugation. The parent compound is often the major component of the residue found in many matrices.[1][4]

Hydroxylation

The cyclohexyl ring of Fenhexamid is susceptible to hydroxylation at the 2- and 4-positions.[1] This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating further metabolism or excretion.

Conjugation

The phenolic hydroxyl group of the parent Fenhexamid, as well as the hydroxyl groups introduced during hydroxylation, can undergo conjugation.[1] In plants, this typically involves the formation of glucosides.[4] In animals, glucuronide and sulfate conjugates are commonly formed.[1] Conjugation further increases water solubility, aiding in the detoxification and elimination of the compound.

Environmental Degradation

In the environment, Fenhexamid can be degraded through biotic and abiotic processes. Microbial metabolism is a key factor in its degradation in soil.[2] Photodegradation in water can also occur, leading to a variety of transformation products, including hydroxylated and dechlorinated derivatives.[5][6] Some studies on photocatalytic degradation have shown cleavage of the amide and NH-dichlorophenol bonds.[5]

Quantitative Data on Fenhexamid Metabolism

The distribution of Fenhexamid and its metabolites varies depending on the organism and the experimental conditions. The following tables summarize available quantitative data.

| Matrix | Compound | Concentration / Percentage of Total Radioactive Residue (TRR) | Reference |

| Goat Tissues | Parent Fenhexamid | 19% to 54% of TRR | [4] |

| Rat Excreta | Unchanged Parent Compound | 62% to 75% of the dose | [1] |

| Rat Excreta | Glucuronic acid conjugate | 4% to 23% of the dose | [1] |

| Rat Excreta | Metabolite fractions 2 and 3 | Up to 3% and 7% of the dose, respectively | [1] |

| Plants | Sum of all metabolites | Does not exceed 20% of the radioactive residue | [4] |

| Plants | Single metabolite | Not present at above 3.2% | [4] |

Table 1: Distribution of Fenhexamid and its Metabolites in Animal and Plant Systems

Experimental Protocols

The identification and quantification of Fenhexamid and its metabolites typically involve the following experimental procedures.

Sample Preparation

-

Extraction: Residues are commonly extracted from the matrix using organic solvents such as acetonitrile or acetone.[7]

-

Purification: The extracts are purified to remove interfering substances. This can involve liquid-liquid partitioning and column chromatography on silica gel.[4][7]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating Fenhexamid and its metabolites. It is often coupled with various detectors.[3][4][7]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of metabolites.[5][6]

-

Radiolabeling Studies: The use of radiolabeled Fenhexamid (e.g., with 14C) allows for the tracking of the parent compound and its metabolites through metabolic pathways and in different tissues.[1][2][6]

Visualizing Fenhexamid Metabolism

The following diagrams illustrate the key metabolic pathways of Fenhexamid.

Figure 1: Primary metabolic pathways of Fenhexamid in biological systems.

References

- 1. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apvma.gov.au [apvma.gov.au]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. fao.org [fao.org]

- 5. Photocatalytic degradation of the fungicide Fenhexamid in aqueous TiO(2) suspensions: identification of intermediates products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potential of Fenhexamid-5-hexenoic Acid as a Biomarker of Fenhexamid Exposure: A Review of Current Evidence

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the proposition of utilizing Fenhexamid-5-hexenoic acid as a biomarker for exposure to the fungicide Fenhexamid. A comprehensive review of the existing scientific literature reveals that while Fenhexamid undergoes metabolic transformation in various organisms, Fenhexamid-5-hexenoic acid is not a recognized metabolite of Fenhexamid . The established metabolic pathways of Fenhexamid primarily involve hydroxylation and subsequent conjugation. This document details the known metabolic fate of Fenhexamid and provides an overview of the analytical methodologies available for its detection and the quantification of its established metabolites.

The Established Metabolic Pathways of Fenhexamid

Fenhexamid, a hydroxyanilide fungicide, is metabolized in both plants and animals through distinct but related pathways. The primary routes of biotransformation are hydroxylation of the cyclohexyl ring and conjugation of the parent molecule or its hydroxylated derivatives.

In plants , the metabolism of Fenhexamid is characterized by a low degradation rate, with the parent compound often remaining as the major residue. The metabolic alterations that do occur primarily involve the hydroxylation of the cyclohexyl ring at the 2- and 4-positions. These hydroxylated metabolites can then undergo conjugation with glucose or a combination of glucose and malonic acid.[1] Additionally, direct conjugation of the phenolic hydroxyl group of the parent Fenhexamid molecule with glucose has been observed.[1]

In animals , such as rats and goats, Fenhexamid is rapidly absorbed and subsequently excreted, predominantly in the feces as the unchanged parent compound.[2] The metabolic processes in animals include the conjugation of the aromatic hydroxyl group with glucuronic acid.[2][3] Similar to plants, hydroxylation of the cyclohexyl ring occurs, followed by the formation of glucuronic acid and sulfate conjugates of these hydroxylated metabolites.[3] In lactating goats, the major residue components identified in tissues and milk were Fenhexamid, 4-hydroxy-Fenhexamid, Fenhexamid glucuronide, and 4-hydroxy-Fenhexamid glucuronide.[2]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Caption: Known metabolic pathways of Fenhexamid.

Summary of Known Fenhexamid Metabolites

The following table summarizes the major known metabolites of Fenhexamid and the biological systems in which they have been identified.

| Metabolite Name | Parent Compound | Biological System | Reference |

| 2-hydroxy-Fenhexamid | Fenhexamid | Plants | [1] |

| 4-hydroxy-Fenhexamid | Fenhexamid | Plants, Animals | [2] |

| Fenhexamid-glucuronide | Fenhexamid | Animals | [2][3] |

| 4-hydroxy-Fenhexamid glucuronide | 4-hydroxy-Fenhexamid | Animals | [2] |

| Fenhexamid-glucoside | Fenhexamid | Plants | [1] |

| 2-hydroxy-Fenhexamid glucoside | 2-hydroxy-Fenhexamid | Plants | [1] |

| 4-hydroxy-Fenhexamid glucoside | 4-hydroxy-Fenhexamid | Plants | [1] |

| Fenhexamid-malonyl-glucoside | Fenhexamid-glucoside | Plants | [1] |

Experimental Protocols for Detection

A variety of analytical methods have been developed for the detection and quantification of Fenhexamid and its residues in different matrices. These methods are crucial for monitoring exposure and ensuring compliance with regulatory limits.

Sample Preparation

The initial step in the analysis of Fenhexamid residues involves extraction from the sample matrix. A common procedure for crops such as cucumbers, strawberries, and grapes includes the following steps:

-

Extraction: Samples are typically extracted with acetone.

-

Filtration and Concentration: The extract is filtered and concentrated.

-

Liquid-Liquid Partitioning: The concentrated extract is partitioned with a solvent like dichloromethane.

-

Column Chromatography Cleanup: The resulting phase is further purified using a silica gel column, with elution using a mixture of acetone and hexane.

Analytical Techniques

Several instrumental techniques are employed for the detection and quantification of Fenhexamid and its metabolites:

-

Gas Chromatography (GC): GC coupled with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) has been utilized for the analysis of Fenhexamid residues in crops.[4][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another common method for the determination of Fenhexamid.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is widely used for the analysis of Fenhexamid residues in various matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the identification and quantification of Fenhexamid.

The following diagram outlines a general experimental workflow for the analysis of Fenhexamid residues.

Caption: General workflow for Fenhexamid residue analysis.

Conclusion

The available scientific evidence does not support the hypothesis that Fenhexamid-5-hexenoic acid is a metabolite of Fenhexamid. Consequently, its use as a biomarker for Fenhexamid exposure is not substantiated by current knowledge. The primary metabolic pathways of Fenhexamid involve hydroxylation of the cyclohexyl ring and conjugation. Future research aimed at identifying novel biomarkers of Fenhexamid exposure should focus on the detection and quantification of these known metabolites in relevant biological matrices. While "Fenhexamid-5-hexenoic acid" exists as a chemical entity, its biological relevance in the context of Fenhexamid metabolism remains unestablished.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2250414-52-7|Fenhexamid-5-hexenoic acid|BLD Pharm [bldpharm.com]

- 3. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Theoretical Synthesis Pathway of N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide (Fenhexamid-5-hexenoic acid analogue)

This technical guide outlines a theoretical, multi-step synthesis for a structural analogue of Fenhexamid, provisionally named "Fenhexamid-5-hexenoic acid". The proposed molecule is N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide. The synthesis is based on established and well-documented chemical transformations, providing a robust theoretical framework for its potential laboratory preparation. The proposed pathway involves the synthesis of two key intermediates: 4-amino-2,3-dichlorophenol and 5-hexenoyl chloride, followed by their coupling to form the final product.

Logical Workflow of the Synthesis

The synthesis is designed as a convergent process, where the two primary intermediates are prepared in separate reaction sequences and then combined in the final step. This approach allows for optimization of each step independently.

Caption: Convergent synthesis plan for the target molecule.

Detailed Experimental Protocols

Sequence A: Synthesis of 4-amino-2,3-dichlorophenol

This intermediate is a crucial component, providing the substituted aniline moiety of the target molecule. Its synthesis can be achieved from 2,3-dichlorophenol via a two-step process involving azo coupling followed by reduction.[1][2]

Step 1: Azo Coupling to form 2,3-dichloro-4-phenylazophenol

This reaction introduces a nitrogen-containing group at the 4-position of the phenol ring, which will be subsequently reduced to the desired amino group.

-

Methodology:

-

Prepare a diazonium salt solution by adding a solution of sodium nitrite in water dropwise to a cooled (0-5 °C) solution of aniline in aqueous hydrochloric acid.

-

In a separate vessel, dissolve 2,3-dichlorophenol and sodium hydroxide in water.

-

Add the prepared diazonium salt solution to the alkaline solution of 2,3-dichlorophenol at 5-10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Neutralize the mixture with hydrochloric acid to precipitate the product, 2,3-dichloro-4-phenylazophenol.

-

Isolate the product by filtration, wash with water, and dry.

-

Step 2: Reduction to 4-amino-2,3-dichlorophenol

The azo compound is reduced to the corresponding aminophenol.

-

Methodology:

-

Suspend the 2,3-dichloro-4-phenylazophenol in a suitable solvent such as methanol.

-

Add a reducing agent. A common method is catalytic hydrogenation using Raney nickel as a catalyst under a hydrogen atmosphere.[1] Alternatively, sodium borohydride in an ethanol/water mixture with sodium hydroxide can be used.[1]

-

For catalytic hydrogenation, apply hydrogen gas at a pressure of approximately 1 bar and maintain the temperature at 40-50 °C until the reaction is complete.

-

After the reaction, filter off the catalyst.

-

Remove the solvent under reduced pressure. The product, 4-amino-2,3-dichlorophenol, can be isolated and purified by recrystallization from a suitable solvent like toluene.[1]

-

Sequence B: Synthesis of 5-hexenoyl chloride

This acyl chloride is the second key intermediate, which will be coupled with the aminophenol.

-

Methodology:

-

In a flask equipped with a reflux condenser and a dropping funnel, place 5-hexenoic acid.

-

Add thionyl chloride dropwise to the 5-hexenoic acid. An excess of thionyl chloride is typically used.

-

Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The resulting crude 5-hexenoyl chloride can be purified by fractional distillation under reduced pressure.[3]

-

Final Step: Amide Coupling

The final step involves the formation of an amide bond between the two synthesized intermediates.

-

Methodology:

-

Dissolve 4-amino-2,3-dichlorophenol in a suitable aprotic solvent, such as ethyl acetate or dichloromethane.

-

Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Add a solution of 5-hexenoyl chloride in the same solvent dropwise to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitorable by TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base and any unreacted aminophenol, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The final product, N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide, can be purified by column chromatography or recrystallization.

-

Data Presentation

The following tables summarize typical quantitative data for the types of reactions described in the theoretical pathway. The values are based on analogous reactions reported in the chemical literature.

Table 1: Synthesis of 4-amino-2,3-dichlorophenol

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Azo Coupling | Aniline, 2,3-dichlorophenol | NaNO₂, HCl, NaOH | Water | 0 - 10 | 1 - 2 | 80 - 90 | [1] |

| Reduction | 2,3-dichloro-4-phenylazophenol | Raney Ni / H₂ | Methanol | 40 - 50 | 1.5 | 83 | [1] |

| Reduction (alternative) | 2,3-dichloro-4-phenylazophenol | NaBH₄, NaOH | Ethanol/Water | 0 - RT | 4 | 95 | [1] |

Table 2: Synthesis of 5-hexenoyl chloride

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Acyl Chloride Formation | 5-hexenoic acid | Thionyl chloride | Toluene (optional) | Reflux | 3 | >95 | [3][4] |

Table 3: Final Amide Coupling

| Step | Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Amide Formation | 4-amino-2,3-dichlorophenol, 5-hexenoyl chloride | Triethylamine | Dichloromethane | 0 - RT | 2 | 70 - 90 | [5] |

Visualizations

Overall Synthetic Pathway

The following diagram illustrates the complete theoretical synthesis pathway for N-(2,3-dichloro-4-hydroxyphenyl)hex-5-enamide.

Caption: Overall reaction scheme for the proposed synthesis.

References

A Comprehensive Technical Review of Fenhexamid Metabolites for the Modern Researcher

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature concerning the metabolites of Fenhexamid, a widely used hydroxyanilide fungicide. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic fate of Fenhexamid in various biological and environmental systems. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding of Fenhexamid's transformation products.

Introduction to Fenhexamid

Fenhexamid, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a protectant fungicide effective against a range of fungal pathogens, particularly Botrytis cinerea.[1] Its mode of action involves the inhibition of spore germ tube development and hyphal growth.[1] Understanding the metabolism of Fenhexamid is crucial for assessing its environmental fate, residue levels in food products, and potential toxicological implications of its transformation products.

Metabolic Pathways of Fenhexamid

Fenhexamid undergoes metabolic transformation in both animal and plant systems, as well as degradation in the environment through processes like photolysis. The primary metabolic routes involve hydroxylation and conjugation.

Animal Metabolism

Studies in lactating goats have shown that Fenhexamid is metabolized and excreted, with the majority of the administered dose recovered in the feces and urine. The metabolic pathway in goats is considered comparable to that in rats.[1] The main transformations include:

-

Hydroxylation: The cyclohexyl ring of Fenhexamid is hydroxylated, primarily at the 4-position, leading to the formation of 4-hydroxy-fenhexamid.

-

Conjugation: The parent compound and its hydroxylated metabolites undergo conjugation with glucuronic acid.

The major metabolites identified in a lactating goat study were the glucuronide of fenhexamid (M17), equatorial 4-hydroxy-fenhexamid (M06), and the axial glucuronide of 4-hydroxy-fenhexamid (M18).[1]

Caption: Metabolic pathway of Fenhexamid in animals.

Plant Metabolism

In various plant species, including grapes, lettuce, and field peas, the parent Fenhexamid compound is the predominant residue.[2] Metabolic activity is limited, with metabolites generally constituting a small fraction of the total residue. The primary metabolic pathways in plants are similar to those in animals and involve:

-

Hydroxylation: Formation of hydroxylated derivatives.

-

Conjugation: Conjugation of the parent compound and its hydroxylated metabolites with glucose.

No single metabolite has been found to exceed 10% of the total radioactive residue in plant metabolism studies.[2]

Environmental Fate: Photolysis

Fenhexamid is susceptible to degradation by sunlight in aqueous environments. Photolysis studies have shown that the degradation rate is significantly influenced by pH.[3] The process involves dechlorination, hydroxylation, and cleavage of the amide bond, leading to the formation of various photoproducts.

Caption: Simplified degradation pathway of Fenhexamid via photolysis.

Quantitative Data on Fenhexamid Metabolites

The following tables summarize the quantitative data on Fenhexamid and its metabolites from key studies.

Animal Tissues and Milk

The distribution of Fenhexamid and its major metabolites was investigated in a lactating goat administered [phenyl-UL-14C]fenhexamid. The results are presented as a percentage of the Total Radioactive Residue (TRR) and the equivalent concentration in mg/kg.[1]

| Metabolite/Analyte | Liver (% TRR) | Liver (mg/kg) | Kidney (% TRR) | Kidney (mg/kg) | Muscle (% TRR) | Muscle (mg/kg) | Fat (% TRR) | Fat (mg/kg) | Milk (Evening) (% TRR) | Milk (Evening) (mg/kg) | Milk (Morning) (% TRR) | Milk (Morning) (mg/kg) |

| Fenhexamid | 54.0 | 2.526 | 21.0 | 0.687 | 19.0 | 0.007 | 36.0 | 0.031 | nd | nd | nd | nd |

| M06 (4-hydroxy-fenhexamid) | 28.1 | 1.316 | 24.0 | 0.784 | 18.1 | 0.007 | 31.5 | 0.027 | nd | nd | nd | nd |

| M17 (Fenhexamid glucuronide) | nd | nd | 31.1 | 1.016 | 23.9 | 0.009 | 9.0 | 0.008 | 70.9 | 0.134 | 59.3 | 0.026 |

| M18 (4-hydroxy-fenhexamid glucuronide) | nd | nd | 9.4 | 0.308 | nd | nd | nd | nd | nd | nd | nd | nd |

| nd: not detected |

Plant Tissues

In a study on field peas treated with [phenyl-UL-14C]fenhexamid, the distribution of the parent compound and its metabolites was analyzed in different parts of the plant.[1]

| Crop Part | Days After Application | TRR (mg/kg) | Fenhexamid (% of TRR) | Metabolites (% of TRR) |

| Hay | 9 | 24.02 | 87.8 | 12.2 |

| Vines | 21 | 1.99 | 89.4 | 10.6 |

| Pods (incl. seeds) | 21 | 0.34 | 90.3 | 9.7 |

| Dry Seeds | 77 | 0.21 | 85.7 | 14.3 |

Experimental Protocols

This section provides an overview of the methodologies used in the analysis of Fenhexamid and its metabolites.

General Analytical Workflow for Residue Analysis

The determination of Fenhexamid residues in various matrices typically follows a standardized workflow involving extraction, cleanup, and instrumental analysis.

Caption: General workflow for Fenhexamid residue analysis.

Extraction and Cleanup

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

-

Sample Preparation: A homogenized sample (e.g., 10-15 g of plant material) is weighed into a centrifuge tube.

-

Extraction: Acetonitrile is added, and the sample is shaken vigorously. Extraction salts (e.g., magnesium sulfate, sodium chloride) are then added to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the aqueous and solid matrix components.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).

-

Final Preparation: The mixture is vortexed and centrifuged, and the final extract is collected for analysis.

Instrumental Analysis

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a common and highly sensitive method for the quantification of Fenhexamid and its metabolites. A C18 reversed-phase column is typically used for separation, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Fenhexamid residues, often after a derivatization step to improve volatility and thermal stability.

Animal Metabolism Study Protocol (Lactating Goat)

-

Dosing: A lactating goat is orally administered [phenyl-UL-14C]fenhexamid, typically for several consecutive days, at a dose representative of potential dietary exposure.

-

Sample Collection: Urine, feces, and milk are collected throughout the study period. At the end of the dosing period, the animal is sacrificed, and tissue samples (liver, kidney, muscle, fat) are collected.

-

Radioactivity Measurement: The total radioactivity in all collected samples is determined by liquid scintillation counting to calculate the Total Radioactive Residue (TRR).

-

Metabolite Profiling and Identification: Extracts from the samples are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radioactivity detection to separate the parent compound and its metabolites. Identification of the metabolites is achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Photolysis Study Protocol

-

Sample Preparation: A solution of radiolabeled Fenhexamid in a buffered aqueous solution is prepared at different pH levels (e.g., 5, 7, and 9).

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling: Aliquots of the solutions are taken at various time points during the irradiation period.

-

Analysis: The concentration of the parent Fenhexamid and the formation of photoproducts are monitored over time using HPLC with radioactivity detection. The degradation rate and half-life are calculated. Identification of the major photoproducts is performed using LC-MS/MS and NMR.

Conclusion

The metabolism of Fenhexamid has been extensively studied, revealing key transformation pathways in animals, plants, and the environment. In biological systems, hydroxylation and conjugation are the primary metabolic routes, with the parent compound often remaining the major residue in plants. Environmental degradation, particularly through photolysis, contributes to the breakdown of Fenhexamid into various smaller molecules. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and professionals working with this fungicide, enabling informed decisions regarding food safety, environmental impact, and future research directions.

References

- 1. fao.org [fao.org]

- 2. Pesticide Residues and Their Metabolites in Grapes and Wines from Conventional and Organic Farming System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemical analysis of 14C-fenhexamid in aqueous solution and structural elucidation of a new metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of Fenhexamid-5-hexenoic acid: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Fenhexamid-5-hexenoic acid. Due to the limited availability of direct experimental data for this specific derivative in the public domain, this document focuses on the spectroscopic characteristics of the parent compound, Fenhexamid, and the 5-hexenoic acid moiety. Furthermore, it outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are critical for the characterization of such compounds. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the synthesis, identification, or analysis of Fenhexamid derivatives.

Data Presentation

Expected Spectroscopic Data for Fenhexamid-5-hexenoic acid

The structure of Fenhexamid-5-hexenoic acid suggests a combination of the spectral features of the Fenhexamid molecule and the 5-hexenoic acid chain. The following tables summarize the key expected spectroscopic characteristics.

Table 1: Expected 1H NMR Chemical Shifts for Fenhexamid-5-hexenoic acid

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | d, d | Protons on the dichlorophenyl ring. |

| NH | 7.0 - 8.5 | s | Amide proton. |

| OH | 9.0 - 10.0 | s | Phenolic hydroxyl proton. |

| CH=CH2 | 5.7 - 5.9 | m | Vinyl proton. |

| CH=CH2 | 4.9 - 5.1 | m | Terminal vinyl protons. |

| CH2-C=C | 2.0 - 2.3 | m | Allylic protons. |

| CH2-COOH | 2.2 - 2.5 | t | Protons alpha to the carboxyl group. |

| Cyclohexyl-H | 1.2 - 2.0 | m | Protons of the methylcyclohexyl group. |

| CH3 | 1.0 - 1.3 | s | Methyl protons on the cyclohexyl ring. |

| COOH | 10.0 - 12.0 | s | Carboxylic acid proton. |

Table 2: Expected 13C NMR Chemical Shifts for Fenhexamid-5-hexenoic acid

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (amide) | 170 - 180 | |

| C=O (acid) | 175 - 185 | |

| Aromatic C-Cl | 115 - 130 | |

| Aromatic C-O | 150 - 160 | |

| Aromatic C-N | 130 - 140 | |

| Aromatic C-H | 110 - 125 | |

| C=CH2 | 135 - 140 | |

| C=CH2 | 115 - 120 | |

| Cyclohexyl C | 25 - 45 | |

| C-CH3 (quat) | 35 - 45 | |

| CH3 | 20 - 30 | |

| CH2 (chain) | 20 - 40 |

Table 3: Expected IR Absorption Bands for Fenhexamid-5-hexenoic acid

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| O-H (phenol) | 3200 - 3600 | Broad |

| N-H (amide) | 3200 - 3400 | Medium |

| O-H (carboxylic acid) | 2500 - 3300 | Very Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C=O (amide) | 1630 - 1680 | Strong |

| C=O (carboxylic acid) | 1700 - 1730 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C=C (alkene) | 1640 - 1680 | Medium |

| C-O (phenol) | 1200 - 1260 | Strong |

| C-Cl | 1000 - 1100 | Strong |

Table 4: Expected Mass Spectrometry Fragmentation for Fenhexamid-5-hexenoic acid

| m/z | Ion | Notes |

| [M+H]+ | Molecular Ion | Exact mass will depend on the isotopic distribution of Chlorine. |

| [M-H2O]+ | Loss of water | From the carboxylic acid. |

| [M-C6H9O2]+ | Loss of 5-hexenoic acid moiety | Cleavage of the amide bond. |

| [C8H5Cl2NO]+ | Fragment of the dichlorohydroxyphenyl amine part |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are generalized methodologies for key analytical techniques.

NMR Spectroscopy Protocol for Small Organic Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

13C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed using standard instrument parameters.

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Spectral Range: Typically 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32 scans are usually sufficient.

-

The final spectrum is presented in terms of transmittance or absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fungicide Analysis

LC-MS is a powerful technique for the separation, identification, and quantification of compounds in a mixture.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working solutions for calibration standards and the sample for analysis, typically in the range of 1-1000 ng/mL.

-

The final dilution should be made in the initial mobile phase composition to ensure good peak shape.

Instrumentation and Data Acquisition:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for fungicide analysis (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution is typically employed using a mixture of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS System: A mass spectrometer, such as a triple quadrupole (QqQ) for targeted analysis or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for identification and structural confirmation.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for Fenhexamid and its derivatives.

-

MS Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) and mass analyzer settings (e.g., collision energy for MS/MS) by infusing a standard solution of the analyte.

-

Data Acquisition: Acquire data in full scan mode for unknown identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a novel or uncharacterized compound such as Fenhexamid-5-hexenoic acid.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Solubility of Fenhexamid-5-hexenoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility of Fenhexamid-5-hexenoic acid. It is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in a controlled environment.

Introduction

Fenhexamid-5-hexenoic acid is a metabolite of the fungicide Fenhexamid. Understanding its solubility in various solvents is crucial for a range of applications, including analytical method development, environmental fate studies, and toxicological assessments. This guide provides a summary of the known solubility of the parent compound, Fenhexamid, and outlines a detailed experimental protocol for determining the solubility of Fenhexamid-5-hexenoic acid.

Physicochemical Properties of Fenhexamid

A general understanding of the parent compound, Fenhexamid, can provide context for the potential solubility characteristics of its metabolite, Fenhexamid-5-hexenoic acid.

| Property | Value | Reference |

| Chemical Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | [1][2] |

| Molecular Formula | C14H17Cl2NO2 | [1] |

| Molecular Weight | 302.2 g/mol | [1] |

| Water Solubility (20 °C, pH 7) | 24.0 mg/L | [3] |

| Solubility in Organic Solvents (20 °C) | 160,000 mg/L | [3] |

| Physical State | White powder | [3] |

Solubility of Fenhexamid-5-hexenoic acid: Data and Experimental Protocol

Experimental Protocol: Determination of Aqueous and Solvent Solubility

This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility determination.[4]

1. Materials and Equipment:

-

Fenhexamid-5-hexenoic acid (of known purity)

-

Solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fenhexamid-5-hexenoic acid to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC method to determine the concentration of Fenhexamid-5-hexenoic acid.

-

Prepare a calibration curve using standard solutions of known concentrations of Fenhexamid-5-hexenoic acid.

-

Calculate the solubility of Fenhexamid-5-hexenoic acid in each solvent based on the measured concentration and the dilution factor.

-

3. Data Presentation:

The results should be presented in a clear and organized table, as shown below.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Fenhexamid-5-hexenoic acid

For Research Purposes Only

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fenhexamid is a well-established fungicide belonging to the class of hydroxyanilides. Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi. The derivatization of existing agrochemicals is a common strategy in research to explore new biological activities, modify physicochemical properties, or develop analytical standards. This document provides a detailed protocol for the synthesis of a novel derivative, Fenhexamid-5-hexenoic acid amide. This new molecule is synthesized by forming an amide linkage between the secondary amine of Fenhexamid and the carboxylic acid group of 5-hexenoic acid. The introduction of the terminal alkene functionality from 5-hexenoic acid offers a reactive handle for further chemical modifications, such as click chemistry or polymerization, making it a valuable compound for research applications.

The proposed synthesis follows a two-step procedure. First, 5-hexenoic acid is converted to its more reactive acid chloride derivative, 5-hexenoyl chloride, using thionyl chloride. Subsequently, the crude 5-hexenoyl chloride is reacted with Fenhexamid in the presence of a mild base to yield the target amide, Fenhexamid-5-hexenoic acid.

2. Materials and Reagents

-

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide)

-

5-Hexenoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and visualization reagents

3. Experimental Protocols

3.1. Step 1: Synthesis of 5-Hexenoyl Chloride

This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the HCl gas produced.

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hexenoic acid (1.0 eq).

-

Add anhydrous dichloromethane (approx. 10 mL per gram of acid).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux (approx. 40 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-hexenoyl chloride is a volatile and moisture-sensitive liquid and is typically used immediately in the next step without further purification.

3.2. Step 2: Synthesis of Fenhexamid-5-hexenoic acid amide

-

In a separate dry 100 mL round-bottom flask, dissolve Fenhexamid (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (approx. 20 mL per gram of Fenhexamid).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 5-hexenoyl chloride from Step 1 in a small amount of anhydrous dichloromethane.

-

Add the 5-hexenoyl chloride solution dropwise to the stirred Fenhexamid solution at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Fenhexamid starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

3.3. Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Collect the fractions containing the desired product (as determined by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Fenhexamid-5-hexenoic acid amide as a solid or viscous oil.

4. Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

| Parameter | 5-Hexenoic Acid | Thionyl Chloride | Fenhexamid | Triethylamine | 5-Hexenoyl Chloride | Fenhexamid-5-hexenoic acid |

| Molecular Weight ( g/mol ) | 114.14 | 118.97 | 302.20 | 101.19 | 132.59 | 398.32 |

| Amount (mmol) | 8.76 | 10.51 | 8.76 | 13.14 | ~8.76 (crude) | (Theoretical) 8.76 |

| Mass (g) | 1.00 | 1.25 | 2.65 | 1.33 | ~1.16 (crude) | (Theoretical) 3.49 |

| Equivalents | 1.00 | 1.20 | 1.00 | 1.50 | 1.00 | - |

| Yield (%) | - | - | - | - | (Assumed quant.) | (To be determined) |

5. Visualization

5.1. Synthetic Pathway

Caption: Reaction scheme for the two-step synthesis of Fenhexamid-5-hexenoic acid.

5.2. Experimental Workflow

Caption: Workflow diagram for the synthesis and purification of the target compound.

Application Notes and Protocols for the Analytical Standard of Fenhexamid

Disclaimer: An analytical standard for "Fenhexamid-5-hexenoic acid" is not commercially available, and it has not been identified as a primary metabolite of Fenhexamid in publicly available literature. Therefore, these application notes and protocols focus on the analysis of the parent compound, Fenhexamid . A proposed analytical strategy for the hypothetical metabolite, Fenhexamid-5-hexenoic acid, is also provided based on established methods for Fenhexamid and other carboxylic acid pesticide metabolites.

Fenhexamid: Overview and Analytical Significance

Fenhexamid is a locally systemic foliar fungicide used to control a range of fungal diseases in various crops.[1] Its mode of action involves the inhibition of spore germination and mycelial growth.[1][2] Monitoring for Fenhexamid residues in food and environmental samples is crucial to ensure consumer safety and regulatory compliance.

Quantitative Data for Fenhexamid Analytical Standard

The following table summarizes typical quantitative data for a Fenhexamid analytical standard.

| Property | Value |

| Chemical Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2] |

| CAS Number | 126833-17-8[2] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂[2] |

| Molecular Weight | 302.2 g/mol |

| Purity | ≥98% |

| Appearance | White to off-white powder[1] |

| Melting Point | 153 °C[2] |

| Solubility | Acetonitrile, Acetone |

| Storage Conditions | Store at 2-8 °C in a dry, dark place. |

| Stability | Stable under recommended storage conditions.[2] Stable to hydrolysis at pH 5, 7, and 9.[2] |

Experimental Protocols for Fenhexamid Analysis

Protocol 1: Analysis of Fenhexamid in Water Samples by HPLC-UV